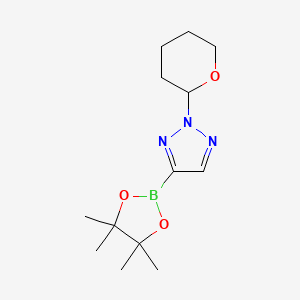
5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole (IMPO) is a heterocyclic compound that has been studied for its potential medicinal applications. It is a compound of interest to scientists due to its ability to interact with various biological systems, including the human body.
Mécanisme D'action
The mechanism of action of 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole is not yet fully understood. However, it is believed to interact with various biological systems, including the human body, by binding to certain receptors and enzymes. For example, this compound has been shown to bind to the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory compounds. Additionally, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. Additionally, it has been shown to reduce the production of certain inflammatory compounds, such as prostaglandins, and to reduce the activity of certain enzymes, such as COX-2. Furthermore, this compound has been shown to have neuroprotective effects, and to be effective in the treatment of certain neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole in laboratory experiments has several advantages. First, it is relatively easy to synthesize and is readily available. Additionally, this compound is a relatively stable compound and can be stored for extended periods of time without significant degradation. Furthermore, it has been shown to be effective in a variety of biological systems and can be used to study the mechanisms of action of various drugs.
However, there are also some limitations to the use of this compound in laboratory experiments. For example, it is not currently approved for use in humans, and its use in laboratory experiments may be limited by regulatory restrictions. Additionally, it is not known if this compound has any toxic effects, and caution should be exercised when using it in laboratory experiments.
Orientations Futures
There are a number of potential future directions for research into the medicinal applications of 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole. First, further research is needed to better understand its mechanism of action and determine its potential therapeutic uses. Additionally, further research is needed to determine the optimal dosage and administration of this compound for various medical conditions. Furthermore, further research is needed to determine the safety and toxicity of this compound in humans. Finally, further research is needed to develop new synthesis methods for this compound, as well as to explore its potential use as an antifungal and antibacterial agent.
Méthodes De Synthèse
The synthesis of 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole is a multi-step process that involves the use of a variety of reagents. The first step involves the use of a 1,3-dicarboxylic acid, such as maleic acid, and an alkyl halide, such as ethyl iodide, to form a 1,3-dicarboxylic anhydride. This is then reacted with a 1-methyl-1H-pyrazol-4-yl halide, such as 4-methyl-1-iodopyridazin-3-ium chloride, to form the desired product.
Applications De Recherche Scientifique
5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole has been studied for its potential medicinal applications. It has been shown to be effective in the treatment of cancer, inflammation, and various neurological disorders. It has also been studied as a potential drug for the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease. Additionally, this compound has been studied for its potential as an antifungal agent and its ability to inhibit the growth of certain bacteria.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole' involves the reaction of 1-methyl-1H-pyrazol-4-amine with ethyl glyoxylate to form 2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole. This intermediate is then reacted with iodomethane to form the final product.", "Starting Materials": [ "1-methyl-1H-pyrazol-4-amine", "ethyl glyoxylate", "iodomethane" ], "Reaction": [ "Step 1: Reaction of 1-methyl-1H-pyrazol-4-amine with ethyl glyoxylate in the presence of a base such as sodium hydride or potassium carbonate to form 2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole.", "Step 2: Reaction of the intermediate from step 1 with iodomethane in the presence of a base such as potassium carbonate or cesium carbonate to form the final product, 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole." ] } | |
| 2649073-80-1 | |
Formule moléculaire |
C8H10IN3O |
Poids moléculaire |
291.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



